2-[(E)-(2-Amino-3,5-dimethoxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide
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Overview
Description
2-[(E)-(2-Amino-3,5-dimethoxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and diverse chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-Amino-3,5-dimethoxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide typically involves a diazotization reaction followed by coupling with a suitable aromatic amine. The process begins with the diazotization of 2-amino-3,5-dimethoxyaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N-phenylbutanamide under basic conditions to yield the desired azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(2-Amino-3,5-dimethoxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation and nitration
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium dithionite or hydrogenation using palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
2-[(E)-(2-Amino-3,5-dimethoxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biological stain and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other colorants
Mechanism of Action
The mechanism of action of 2-[(E)-(2-Amino-3,5-dimethoxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(4-Nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide
- 2-[(E)-(2-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide
- 2-[(E)-(4-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide
Uniqueness
2-[(E)-(2-Amino-3,5-dimethoxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide is unique due to the presence of the amino and methoxy groups on the aromatic ring, which confer distinct electronic and steric properties. These functional groups influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in scientific research .
Properties
CAS No. |
62419-39-0 |
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Molecular Formula |
C18H20N4O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[(2-amino-3,5-dimethoxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C18H20N4O4/c1-11(23)17(18(24)20-12-7-5-4-6-8-12)22-21-14-9-13(25-2)10-15(26-3)16(14)19/h4-10,17H,19H2,1-3H3,(H,20,24) |
InChI Key |
QSDDUKHRVFQYFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)OC)OC)N |
Origin of Product |
United States |
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